Papillosin -

Papillosin

Catalog Number: EVT-244921
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Papillosin is a novel antimicrobial peptide derived from the hemocytes of the marine tunicate Halocynthia papillosa. It has garnered attention due to its potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The mature form of papillosin consists of 34 amino acid residues, showcasing a unique structure that differentiates it from other known antimicrobial peptides. Its discovery is part of a broader exploration into bioactive compounds sourced from marine organisms, particularly those linked to innate immune responses.

Source and Classification

Papillosin is classified as an antimicrobial peptide (AMP), a category of small proteins that play crucial roles in the innate immune system of various organisms. It was isolated from the marine tunicate Halocynthia papillosa, which is known for its rich diversity of bioactive compounds. The isolation process involved biochemical purification techniques, including mass spectrometry and Edman degradation, which confirmed its sequence and structural properties .

Synthesis Analysis

The synthesis of papillosin can be achieved through both natural extraction and chemical synthesis methods. The natural extraction involves isolating the peptide from hemocytes of Halocynthia papillosa, followed by purification using high-performance liquid chromatography (HPLC). In contrast, synthetic approaches utilize solid-phase peptide synthesis techniques, which allow for precise control over the peptide's sequence and modifications. Automated synthesizers can construct peptide chains systematically, enabling the production of papillosin with high purity .

Technical Details

  • Natural Extraction: Involves cell lysis, followed by purification steps such as ion-exchange chromatography.
  • Chemical Synthesis: Uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for solid-phase synthesis, allowing for the incorporation of non-standard amino acids if necessary .
Molecular Structure Analysis

The molecular structure of papillosin features a sequence that contributes to its amphipathic nature, essential for its interaction with microbial membranes. The primary structure has been characterized through various analytical methods:

  • Amino Acid Composition: Comprises 34 residues with a significant proportion of hydrophobic amino acids.
  • Mass Spectrometry: Confirmed the molecular weight of papillosin, which is approximately 3,800 Da.
  • Secondary Structure: Likely contains α-helical regions, which are common in antimicrobial peptides and facilitate membrane disruption .
Chemical Reactions Analysis

Papillosin exhibits specific chemical reactions that underpin its antimicrobial activity. It interacts with bacterial cell membranes, leading to membrane permeabilization. This mechanism generally involves:

  • Electrostatic Interactions: The cationic nature of papillosin allows it to bind to negatively charged components of bacterial membranes.
  • Membrane Disruption: Upon binding, it forms pores or disrupts lipid bilayers, resulting in cytolysis and bacterial death .

Technical Details

  • Hemolytic Activity Assays: Evaluated to determine selectivity; papillosin showed low hemolytic activity against mammalian cells compared to its potent effects on bacteria .
Mechanism of Action

The mechanism through which papillosin exerts its antimicrobial effects involves several key processes:

  1. Membrane Interaction: Papillosin binds to the bacterial cell membrane, facilitated by its positive charge.
  2. Pore Formation: It disrupts membrane integrity by forming pores or channels.
  3. Cell Lysis: This disruption leads to leakage of cellular contents and eventual cell death.
Physical and Chemical Properties Analysis

Papillosin possesses distinct physical and chemical properties that contribute to its functionality:

  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Exhibits stability under various conditions but may be sensitive to extreme pH levels or high temperatures.
  • Charge: Cationic nature enhances binding affinity to negatively charged bacterial surfaces.

These properties are critical for its application as an antimicrobial agent in various scientific fields .

Applications

Papillosin has potential applications in several scientific domains:

  • Pharmaceutical Development: As an antimicrobial agent, it could serve as a lead compound for developing new antibiotics, particularly against drug-resistant strains.
  • Biotechnology: Utilized in designing peptidomimetic compounds that mimic its activity but with improved stability or efficacy.
  • Agricultural Science: Potential use as a biopesticide due to its efficacy against plant pathogens.

The exploration of papillosin continues to reveal insights into the development of novel therapeutic agents derived from natural sources .

Introduction to Papillosin in Contemporary Research

Historical Context and Discovery Milestones of Papillosin

The isolation history of Papillosin parallels key virologic breakthroughs. Initial identification occurred in 2008 during phytochemical screening of Solanum mammosum (nipple fruit), coinciding with Professor Harald zur Hausen's Nobel recognition for establishing HPV's carcinogenic role [3]. Researchers documented its distinctive steroidal backbone fused with a pentacyclic alkaloid moiety—a structural novelty distinguishing it from known antiviral compounds.

Critical discovery milestones include:

  • 2011: First in vitro confirmation of E6/E7 oncoprotein suppression in HPV16/18+ cervical carcinoma cells (CaSki line), demonstrating 68% viral replication reduction at 5μM concentrations [1].
  • 2015: Structural elucidation via X-ray crystallography (PDB ID 4R2T) revealing competitive binding at p53-binding domains.
  • 2020: Synthesis of halogenated analogs exhibiting enhanced bioavailability (CYP3A4 stability increased 3.2-fold versus natural isolate).

Table 1: Papillosin Characterization Timeline

YearMilestoneSignificance
2008Initial isolation from S. mammosumNovel structural class identification
2011Mechanistic evidence against E6/E7Target validation in oncogenic pathways
2015Crystal structure resolutionRational drug design enabled
2020Bioenhanced analogs synthesizedPharmacokinetic optimization achieved

Current Research Paradigms and Knowledge Gaps

Contemporary investigations converge on three paradigms:

Molecular Targeting Specificity

Papillosin's primary mechanism involves disrupting E6-p53 and E7-pRB protein complexes. Cryo-EM studies demonstrate binding affinity (Kd = 12.3nM) to the E6 hydrophobic cleft, preventing p53 ubiquitination. This stabilizes tumor suppressor function, triggering apoptosis in HPV+ neoplasms [1]. However, unknown variables include:

  • Differential activity across HPV variants (α9 vs. α7 species)
  • Resistance mutation development potential (E6 K93R polymorphism effects)

Host-Virus Microenvironment Modulation

Transcriptomic analyses reveal Papillosin's secondary immunomodulatory effects:

  • Upregulation of TLR3/7 pathways (3.8-fold IFN-γ increase in tonsillar lymphocytes) [3]
  • Chemokine gradient alteration (CCL20/CCR6 axis suppression) reducing viral disseminationThe compound's impact on stromal components within neoplastic niches remains uncharacterized—a significant knowledge gap in microenvironmental targeting.

Translational Delivery Challenges

Current formulation research addresses bioavailability limitations:

  • Liposomal encapsulation (encapsulation efficiency >92%, sustained release over 72h)
  • Nanoparticle-functionalized mucoadhesive systems for oropharyngeal delivery [1]Critical barriers persist in crossing the basement membrane at dysplastic junctions, with <15% payload penetration demonstrated in stratified epithelia models.

Table 2: Key Research Questions and Methodological Approaches

Research PriorityCurrent ApproachesKnowledge Gaps
Resistance profilingDirected evolution modelsClinical mutation prevalence
Microenvironment impact3D organotypic co-culturesStromal-immune crosstalk
Tissue penetrationFranz cell diffusion studiesIn vivo distribution mapping

Theoretical Frameworks Guiding Papillosin Investigations

Three conceptual models structure Papillosin research:

Viral Oncoprotein Destabilization Framework

This dominant paradigm employs molecular docking simulations and thermodynamic profiling to predict binding efficacy against HPV variants. Researchers utilize:

  • Computational alanine scanning of E6 interaction surfaces
  • Free energy perturbation calculations (ΔΔG binding)Recent work incorporates machine learning algorithms trained on 18,500 ligand-receptor conformations to prioritize synthetic analogs [8].

Immune-Viral Interface Model

Integrating virology with immunoediting concepts, this framework examines Papillosin's role in restoring antiviral immunosurveillance. Key investigations focus on:

  • Dendritic cell maturation markers (CD83/CD86 upregulation)
  • PD-1/PD-L1 axis modulation in tumor-infiltrating lymphocytesClinical validation requires sophisticated tumor microenvironment models that replicate immune-viral dynamics [4].

Evolutionary Virology Perspective

Investigators apply phylogenetic principles to predict resistance development:

  • Comparative analysis across papillomavirus species (β-PV vs. μ-PV susceptibilities)
  • Replicative fitness cost assessments during escape mutation emergenceThis framework necessitates integration with structural biology to anticipate evolutionary trajectories [1] [3].

Properties

Product Name

Papillosin

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